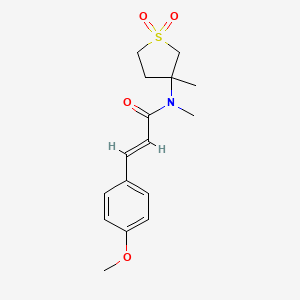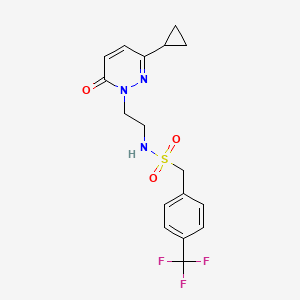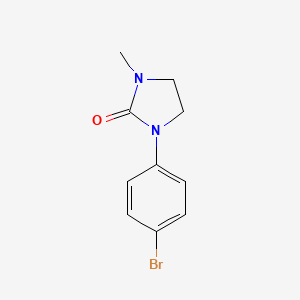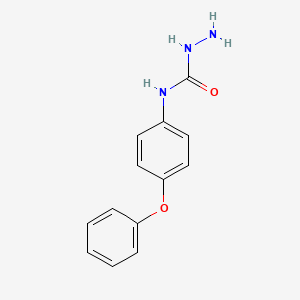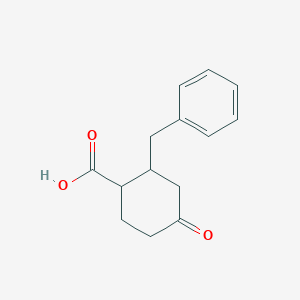![molecular formula C11H10N2O B2600462 5-[(Pyridin-4-yl)methyl]pyridin-3-ol CAS No. 1557972-52-7](/img/structure/B2600462.png)
5-[(Pyridin-4-yl)methyl]pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Pyridin-4-yl)methyl]pyridin-3-ol is a heterocyclic compound with the molecular formula C11H10N2O It is characterized by the presence of two pyridine rings connected via a methylene bridge, with a hydroxyl group attached to one of the pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-4-yl)methyl]pyridin-3-ol typically involves the reaction of 4-pyridinecarboxaldehyde with 3-hydroxypyridine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-[(Pyridin-4-yl)methyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine rings can be reduced to piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 5-[(Pyridin-4-yl)methyl]pyridin-3-one.
Reduction: Formation of 5-[(Piperidin-4-yl)methyl]piperidin-3-ol.
Substitution: Formation of halogenated derivatives such as 5-[(4-Bromopyridin-4-yl)methyl]pyridin-3-ol.
科学研究应用
5-[(Pyridin-4-yl)methyl]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials, such as metal-organic frameworks (MOFs) and polymers.
作用机制
The mechanism of action of 5-[(Pyridin-4-yl)methyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyridine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-[(Pyridin-3-yl)methyl]pyridin-4-ol: Similar structure but with the positions of the hydroxyl and methylene groups reversed.
4-[(Pyridin-4-yl)methyl]pyridin-3-ol: Similar structure but with the positions of the pyridine rings reversed.
5-[(Pyridin-2-yl)methyl]pyridin-3-ol: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
Uniqueness
5-[(Pyridin-4-yl)methyl]pyridin-3-ol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position and the methylene bridge connecting the pyridine rings at the 4-position provide distinct properties that can be leveraged in various applications.
属性
IUPAC Name |
5-(pyridin-4-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-6-10(7-13-8-11)5-9-1-3-12-4-2-9/h1-4,6-8,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSWHWAILFKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2600379.png)
![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)
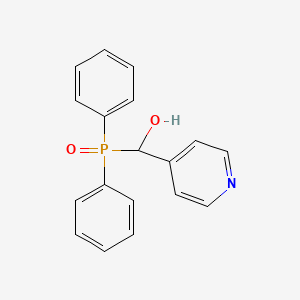
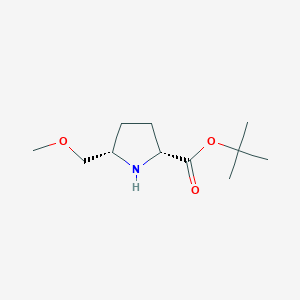
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2600388.png)
